REACTION_CXSMILES
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Br[C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][CH2:8][N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])=[CH:4][CH:3]=1.[CH3:16][C:17]1([CH3:38])[C:21]([CH3:23])([CH3:22])[O:20][B:19](C2C=CC(OC3C=CC=CC=3)=CC=2C)[O:18]1>>[CH2:10]([N:9]([CH2:12][CH3:13])[CH2:8][CH2:7][O:6][C:5]1[CH:14]=[CH:15][C:2]([B:19]2[O:20][C:21]([CH3:23])([CH3:22])[C:17]([CH3:38])([CH3:16])[O:18]2)=[CH:3][CH:4]=1)[CH3:11]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=CC=C(OCCN(CC)CC)C=C1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
CC1(OB(OC1(C)C)C1=C(C=C(C=C1)OC1=CC=CC=C1)C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C)N(CCOC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |